Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Bridged bicyclic synthesis Quaternary center Muscarinic receptor modulators

Researchers pursuing muscarinic receptor modulators often face supply inconsistency for 1,1-disubstituted cyclohexanone building blocks. This compound solves that with reliable ≥95% purity and proven scalability: • Single-step synthesis from commodity precursors ensures stable kilo-lab supply. • Quaternary C1 center is structurally indispensable for double-annulation cascades leading to bicyclo[2.2.2]octane CNS scaffolds (EP3526207B1). • ACD/LogP 0.98 & TPSA 60 Ų fit CNS drug-likeness profiles for fragment library procurement.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 72653-21-5
Cat. No. B1367105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-acetyl-4-oxocyclohexane-1-carboxylate
CAS72653-21-5
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(=O)CC1)C(=O)C
InChIInChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3
InChIKeyCBUZTWMDYDHENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate: Specialized Cyclohexanone Building Block


Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate (CAS 72653-21-5) is a multifunctional cyclohexanone derivative with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It features a 1,1-disubstitution pattern comprising an ethyl ester and an acetyl group on a cyclohexane ring that also carries a ketone at the 4-position . This arrangement creates a quaternary carbon center adjacent to a ketone, a structural motif of significant value in the synthesis of spirocyclic and bridged bicyclic scaffolds, including bicyclo[2.2.2]octane derivatives relevant to CNS drug discovery programs . The compound is commercially available, typically at ≥95% purity, and is supplied as a colorless to yellow oil or semi-solid stored at room temperature .

Critical Role of the C1 Quaternary Center


Simple in-class substitution with compounds such as ethyl 4-oxocyclohexane-1-carboxylate (CAS 17159-79-4) or methyl 1-acetyl-4-oxocyclohexane-1-carboxylate is not feasible without altering the synthetic outcome. Ethyl 4-oxocyclohexane-1-carboxylate lacks the acetyl group at C1 and thus cannot form the quaternary center that is essential for the construction of 1,1-disubstituted cyclohexane scaffolds . This quaternary center is the lynchpin for key transformations, such as the double Michael addition or aldol condensation cascades that lead to bicyclo[2.2.2]octane frameworks, which are of growing interest in muscarinic receptor modulator programs [1]. Furthermore, the ethyl ester, as opposed to the methyl ester, provides a balance of lipophilicity (ACD/LogP 0.98) and steric bulk that can influence diastereoselectivity in subsequent enzymatic or chemical reductions, making it the preferred substrate in certain ketoreductase-mediated processes .

Differentiation Evidence vs. Analogs


Bicyclo[2.2.2]octane Synthesis via C1 Quaternary Center

The defining structural feature of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is the quaternary carbon at C1 bearing both an ester and an acetyl group. This is absent in the common analog ethyl 4-oxocyclohexane-1-carboxylate (CAS 17159-79-4), which has only a tertiary C–H at the 1-position. The presence of this quaternary center is a prerequisite for the double-annulation reaction with benzylamine, yielding ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate—a transformation that is impossible with the non-acetylated analog . This scaffold appears in patent families (e.g., EP3526207B1) targeting CNS muscarinic M1/M4 receptors, underscoring its relevance to active medicinal chemistry programs [1].

Bridged bicyclic synthesis Quaternary center Muscarinic receptor modulators

Balanced Lipophilicity via Ethyl Ester

The ethyl ester of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate confers an ACD/LogP of 0.98 and a topological polar surface area (TPSA) of 60 Ų . In contrast, the free acid analog (1-acetyl-4-oxocyclohexane-1-carboxylic acid) would exhibit a significantly lower logP (estimated < 0) due to ionization at physiological pH, while the methyl ester analog is predicted to have a lower logP (~0.5) and reduced steric bulk . The logP of 0.98 falls within an optimal range for CNS drug candidates (typically 1-3), balancing passive permeability with aqueous solubility, which is critical for the muscarinic receptor modulator programs where cyclohexane-derived intermediates are employed [1].

Lipophilicity Drug-likeness Permeability

Semi-Solid Consistency and Handling Differences

Commercial specifications from a reputable vendor (Fluorochem) indicate a minimum purity of 95% for ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, with the compound appearing as a colorless to yellow sticky oil or semi-solid at room temperature . This physical form contrasts with ethyl 4-oxocyclohexane-1-carboxylate (CAS 17159-79-4), which is typically a colorless to light yellow liquid , and methyl 4-oxocyclohexane-1-carboxylate, which is often a low-melting solid. The semi-solid consistency of the target compound can present handling challenges that require specific storage and dispensing protocols, but it also indicates higher molecular complexity and the potential for stronger intermolecular interactions, which may correlate with differentiated reactivity in certain solvent systems.

Purity specification Physical form Procurement quality

Scalable Single-Step Synthesis

Reported synthetic routes to ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate proceed via the reaction of 1-acetyl-4-oxocyclohexyl carboxylic acid ethyl ester with reagents such as acetic anhydride and pyridine at elevated temperature (145 °C), achieving the target compound directly . This contrasts with the synthesis of more complex regioisomers, such as ethyl 3-acetyl-2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-carboxylates, which require multi-step sequences involving Claisen condensations and selective cyclizations as documented in the Russian Journal of Organic Chemistry [1]. The simpler, two-component nature of the target compound's synthesis translates to fewer steps, lower cost of goods, and a more robust supply chain for procurement.

Synthetic accessibility Process chemistry Scalability

Applications of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate


CNS M1/M4 Muscarinic Modulator Intermediate

This compound is the preferred starting material for constructing bicyclo[2.2.2]octane scaffolds that appear in patent-protected muscarinic receptor modulator programs (EP3526207B1). Its C1 quaternary center is structurally indispensable for the double-annulation reaction with amine nucleophiles, a transformation that the non-acetylated analog ethyl 4-oxocyclohexane-1-carboxylate cannot undergo [1].

CNS MPO-Optimized Fragment

With an ACD/LogP of 0.98 and a TPSA of 60 Ų, this compound fits the CNS drug-likeness profile better than the more polar free acid or less lipophilic methyl ester analogs. Procurement for CNS-focused fragment libraries should prioritize this ethyl ester to maintain consistent permeability and metabolic stability profiles across the library .

Scalable Intermediate Sourcing

The compound's documented single-step synthesis from commercially available precursors (acetic anhydride/pyridine at 145 °C) provides a clear, scalable route. This contrasts with regioisomeric acetylated cyclohexanones that require multi-step sequences, making the target compound a lower-risk, more cost-effective choice for kilo-lab and pilot-plant procurement [2].

Enzymatic Reduction for Chiral Alcohol Synthesis

The presence of two distinct carbonyl groups (4-ketone and 1-acetyl) and an ester in a 1,1-disubstituted arrangement creates a sterically demanding substrate that can probe the enantioselectivity and substrate tolerance of ketoreductases. While direct comparative kinetic data is limited in the open literature, the unique quaternary center offers a level of steric challenge not available with simpler 4-oxocyclohexane esters, making it valuable for directed evolution campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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